molecular formula C18H21ClN4O2 B2498085 N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034475-91-5

N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No. B2498085
CAS RN: 2034475-91-5
M. Wt: 360.84
InChI Key: QSVWHEGASUSIOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide" often involves multi-component reactions, utilizing bases such as triethylamine and solvents like water at room temperature. These processes yield compounds that are then characterized through techniques like FT-IR, NMR, and X-ray diffraction, indicating a comprehensive approach to synthesis and characterization (Jayarajan et al., 2019).

Molecular Structure Analysis

X-ray diffraction plays a pivotal role in determining the crystal structure of these compounds, highlighting the significance of hydrogen bonding in their solid-state packing. Computational methods, including DFT calculations, are used to compare and validate the experimental data, providing insights into the molecular geometry and electronic structure (Zhou et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinyl and pyrrolidine derivatives is explored through their interactions with other molecules, including their ability to undergo various chemical transformations. These studies often assess the compounds' potential biological activities, such as their inhibitory effects on certain cellular processes or enzymes (Kambappa et al., 2017).

Physical Properties Analysis

Investigations into the physical properties of these compounds, including solubility, thermal stability, and crystallinity, are crucial for understanding their behavior under different conditions. Techniques like thermal gravimetric analysis and differential thermal analysis provide valuable data on the thermal properties and degradation patterns of these materials (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of these compounds are closely examined through their reactivity, including their potential for forming hydrogen bonds and engaging in various organic reactions. The study of these properties is essential for designing new materials and drugs with desired functionalities and bioactivities (Reddy et al., 2006).

Scientific Research Applications

  • Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones, including compounds related to N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, have been synthesized and evaluated for their antidepressant and nootropic activities. These compounds demonstrated significant antidepressant and nootropic activities, highlighting the 2-azetidinone skeleton's potential as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

  • Catalysis in Chemical Synthesis : This compound was used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts showed high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

  • Antimicrobial Activities : Compounds synthesized from related structures have been tested for their antimicrobial activities, indicating the potential of such compounds in developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Fluorescence Binding Studies : Novel compounds containing the pyrimidin-2-yl moiety, closely related to the specified chemical, have been synthesized and their interactions with bovine serum albumin were studied through fluorescence and UV–vis spectral studies. This indicates potential applications in biological studies and drug design (Meng, Zhu, Zhao, Yu, & Lin, 2012).

  • Cytotoxic Heterocyclic Compounds : Diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives have been prepared using similar structures. These compounds have been evaluated for their in vitro cytotoxic activity against cancer cell lines, suggesting potential in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

  • Brain Edema Inhibitors : Derivatives of N-(4,6-dimethylpyridin-2-yl) have been synthesized and evaluated for their activity against peripheral and brain edema, demonstrating potential as brain edema inhibitors (Robert et al., 1995).

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnagenone and khellinone, containing pyrimidin-4-yl moiety, were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed promising activity in this domain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticonvulsant Activity : Related compounds have been synthesized and evaluated for their anticonvulsant activity, indicating the potential for development as anticonvulsant agents (Arora & Knaus, 1999).

  • Antiarrhythmic Agents : N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, related to the queried compound, were synthesized and found to be active against aconitine-induced arrhythmia, suggesting applications in the development of antiarrhythmic drugs (Hankovszky, Hideg, Bódi, & Frank, 1986).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-9-13(2)22-17(21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVWHEGASUSIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

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